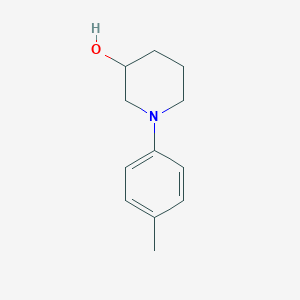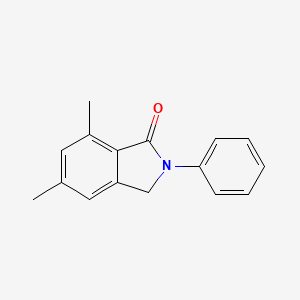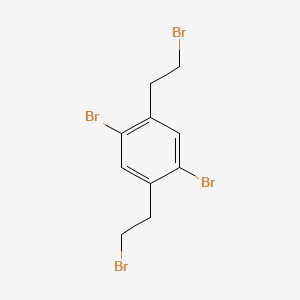
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO3. It is a masked γ-chlorobutyraldehyde and is used in various synthetic applications. This compound is known for its role in introducing the 3-(1,3-dioxolan-2-yl)propyl moiety, which is valuable in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 3-chloropropanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include γ-chlorobutyraldehyde and γ-chlorobutyric acid.
Reduction: Products include 3-chloropropanol and other reduced derivatives.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane involves its ability to act as a masked aldehyde. The compound can undergo hydrolysis to release γ-chlorobutyraldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another organosilane compound used in surface modification and as a coupling agent.
(3-Chloropropyl)triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, used in similar applications.
(3-Bromopropyl)trimethoxysilane: A bromine analog used for similar purposes.
Uniqueness
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is unique due to its dioxolane ring structure, which provides stability and reactivity that are advantageous in synthetic applications. Its ability to act as a masked aldehyde makes it particularly valuable in multi-step organic syntheses .
Propriétés
Formule moléculaire |
C8H15ClO3 |
|---|---|
Poids moléculaire |
194.65 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO3/c1-2-10-8(4-3-5-9)11-6-7-12-8/h2-7H2,1H3 |
Clé InChI |
KEAQNKXGIKBCQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OCCO1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)

![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
